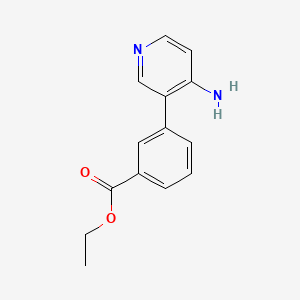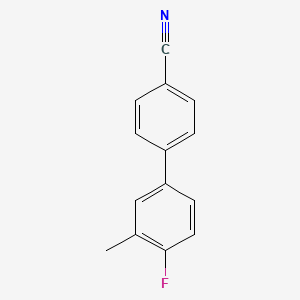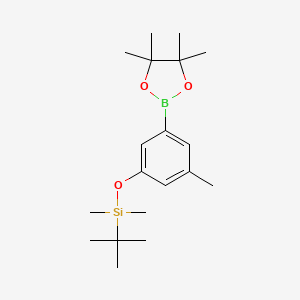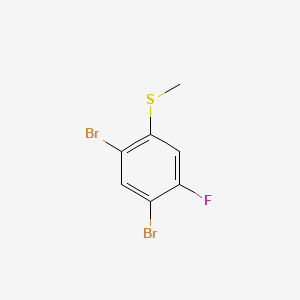
2,4-Dibromo-5-fluorothioanisole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibromo-5-fluorothioanisole is an organic compound with the molecular formula C7H5Br2FS. It is a member of the thioanisole family, characterized by the presence of bromine and fluorine atoms on the aromatic ring. This compound is used as a building block in organic synthesis and has applications in various fields, including pharmaceuticals and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-5-fluorothioanisole typically involves the bromination and fluorination of thioanisole derivatives. One common method includes the reaction of 2,4-dibromophenol with 5-fluoroanisole in the presence of a catalyst. The reaction conditions often involve the use of solvents like dichloromethane or chloroform and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The product is typically purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-5-fluorothioanisole undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution (S_NAr): The deactivated aromatic ring can undergo nucleophilic substitution under harsh conditions.
Metal-Halogen Exchange: The bromine atoms can be replaced by other halides or organometallic reagents.
Debromination: Under strong reducing conditions, the C-Br bonds can be cleaved to remove the bromine atoms.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Requires strong nucleophiles and high temperatures.
Metal-Halogen Exchange: Utilizes organometallic reagents like Grignard reagents or organolithium compounds.
Debromination: Involves reducing agents such as zinc or sodium in the presence of a suitable solvent.
Major Products Formed
Nucleophilic Aromatic Substitution: Substituted thioanisole derivatives.
Metal-Halogen Exchange: Fluorinated and brominated organometallic intermediates.
Debromination: Fluorothioanisole derivatives with fewer bromine atoms.
Scientific Research Applications
2,4-Dibromo-5-fluorothioanisole is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-5-fluorothioanisole involves its interaction with molecular targets through its bromine and fluorine substituents. These substituents can influence the compound’s reactivity and binding affinity to various biological targets. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure allows it to participate in a range of chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromo-5-fluoroanisole: Similar in structure but with a methoxy group instead of a thioether group.
2,4-Dibromo-5-fluorobenzonitrile: Contains a nitrile group instead of a thioether group.
2,4-Dibromo-5-fluorophenol: Contains a hydroxyl group instead of a thioether group.
Uniqueness
2,4-Dibromo-5-fluorothioanisole is unique due to the presence of both bromine and fluorine atoms on the aromatic ring, combined with a thioether group. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and various research applications.
Properties
IUPAC Name |
1,5-dibromo-2-fluoro-4-methylsulfanylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2FS/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHNQTHLIOVXML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C(=C1)F)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2FS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80716637 |
Source


|
| Record name | 1,5-Dibromo-2-fluoro-4-(methylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80716637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314987-31-9 |
Source


|
| Record name | Benzene, 1,5-dibromo-2-fluoro-4-(methylthio)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1314987-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Dibromo-2-fluoro-4-(methylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80716637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
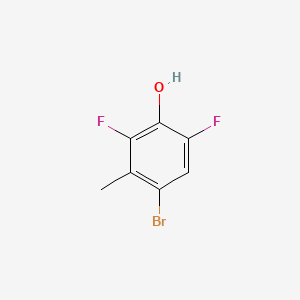
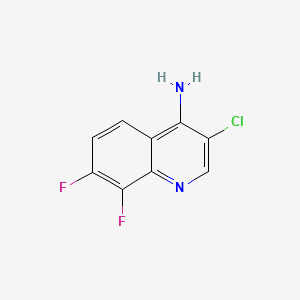
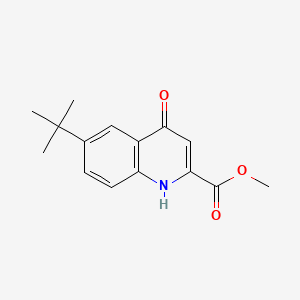
![Ethyl 4'-oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carboxylate](/img/structure/B572004.png)
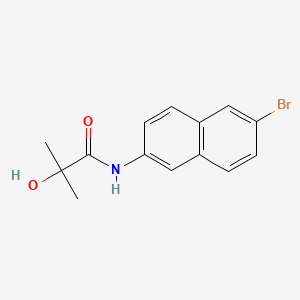
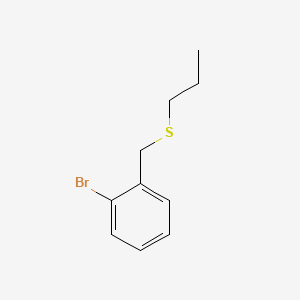
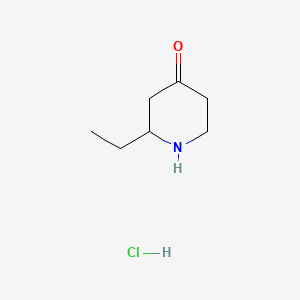
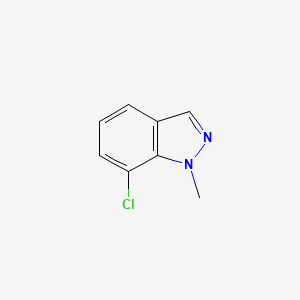
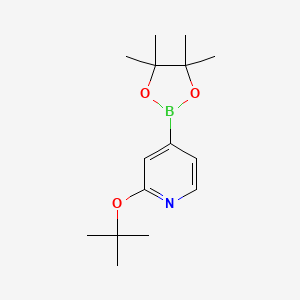
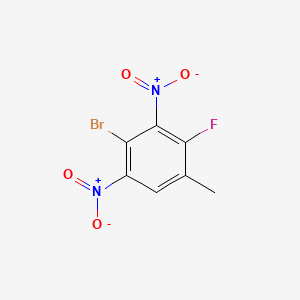
![2-chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B572014.png)
